N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide
Overview
Description
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring substituted with a bromine atom and a chlorophenyl group attached via a sulfanyl linkage to an acetamide moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide typically involves multi-step organic reactions. One common approach starts with the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with an appropriate amine to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-methylbenzamide
- **N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-methylfuran-3-carboxamide
Uniqueness
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide is unique due to the presence of both bromine and chlorine atoms, along with the benzodioxole and sulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S/c18-14-6-16-15(23-10-24-16)5-12(14)7-20-21-17(22)9-25-8-11-2-1-3-13(19)4-11/h1-7H,8-10H2,(H,21,22)/b20-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGAIAPVDSXICU-IFRROFPPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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